molecular formula C2513CH25D3Cl2N4O4 B602492 Ketoconazole-13C-d3 CAS No. 75277-42-1

Ketoconazole-13C-d3

Cat. No. B602492
CAS RN: 75277-42-1
M. Wt: 535.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketoconazole-13C-d3 is the labelled analogue of Ketoconazole . It is an antiandrogen, antifungal, and antiglucocorticoid medication used to treat a number of fungal infections . The molecular formula of Ketoconazole-13C-d3 is C25 [13C]H25D3Cl2N4O4 .


Molecular Structure Analysis

The molecular structure of Ketoconazole-13C-d3 is similar to that of Ketoconazole, with the difference being the presence of the 13C and D3 isotopes . The molecular weight of Ketoconazole-13C-d3 is 535.45 .


Chemical Reactions Analysis

Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, has been studied for its compatibility with pharmaceutical excipients . The study found that certain excipients were incompatible with Ketoconazole, which could affect its stability and bioavailability .


Physical And Chemical Properties Analysis

Ketoconazole-13C-d3 has a molecular weight of 535.45 . The solubility of Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, has been studied, and it was found that certain cosolvent + water mixtures could improve its solubility .

Scientific Research Applications

Inhibition of Drug Transporters Ketoconazole has been studied for its inhibition effects on a range of drug transporters. It is a potent CYP3A4/5 inhibitor, and its inhibitory effects on 13 clinically relevant drug transporters were assessed in vitro. These transporters include OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, MRP2, MRP3, and BSEP. The study provides insights into the unique transporter inhibition profiles of ketoconazole and its alternatives, which is valuable for selecting clinical CYP3A4/5 inhibitors in drug-drug interaction studies (Vermeer et al., 2016).

Prediction of Drug-Drug Interactions Ketoconazole has been widely used as a standard inhibitor for studying clinical pharmacokinetic drug-drug interactions (DDIs) involving drugs primarily metabolized by CYP3A4/5. However, its ability to inhibit cytochromes P450 other than CYP3A4/5 has made predictions of DDIs less accurate. A study involving a novel approach using cryopreserved human hepatocytes suspended in human plasma aimed to mimic the in vivo concentration of ketoconazole at the enzymatic site, leading to more precise predictions of DDIs for P450 substrates (Lu et al., 2007).

Study on Molecular Dynamics and Structure A comprehensive study on the structure and dynamics of ketoconazole was conducted. The molecular correlation time at different carbon sites was calculated, considering the spin-lattice relaxation mechanism for the 13C nucleus mainly governed by chemical shift anisotropy interaction and hetero-nuclear dipole-dipole coupling. This research is significant for understanding the correlation between the structure and dynamics of ketoconazole, which can aid in developing advanced antifungal drugs (Dey Kk & Mitrajit Ghosh, 2021).

Cancer Research Applications Ketoconazole has been investigated for its potential in treating hormone-dependent human cancers. It was shown to induce growth arrest in various types of human cancer cell lines in the G0/G1 phase. The study also indicated that ketoconazole-induced cancer cell growth arrest involves the p53-associated signaling pathway, which has implications for cancer chemotherapy (Chen et al., 2000).

Pharmacokinetic Drug-Drug Interactions Ketoconazole's role in pharmacokinetic drug-drug interactions has been explored. It is often used to study the worst-case scenario for clinical pharmacokinetic DDIs for drugs that are primarily metabolized by CYP3A4. This research included evaluating the CYP3A4 activities in the presence of ketoconazole in human hepatocytes suspended in human plasma. This method helps predict DDIs more accurately, which is crucial for drug development (Lu et al., 2008).

Safety And Hazards

Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Ketoconazole, the unlabelled analogue of Ketoconazole-13C-d3, is commonly used for the management of various skin infections . Future research could focus on improving the solubility and bioavailability of Ketoconazole-13C-d3, as well as exploring its potential uses in treating other conditions.

properties

CAS RN

75277-42-1

Product Name

Ketoconazole-13C-d3

Molecular Formula

C2513CH25D3Cl2N4O4

Molecular Weight

535.45

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

65277-42-1 (unlabelled)

tag

Ketoconazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.